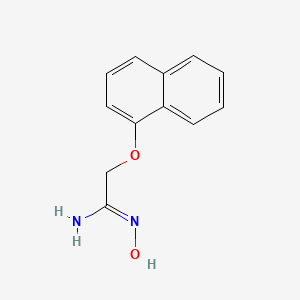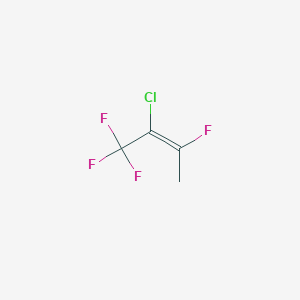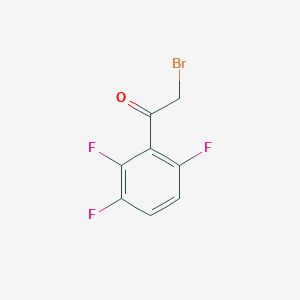
2,3,6-Trifluorophenacyl bromide
概要
説明
2,3,6-Trifluorophenacyl bromide: is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is also known by its IUPAC name, 2-bromo-1-(2,3,6-trifluorophenyl)ethanone . This compound is characterized by the presence of three fluorine atoms on the phenyl ring and a bromine atom on the ethanone group, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 2,3,6-Trifluorophenacyl bromide can be synthesized through the bromination of 2,3,6-trifluoroacetophenone. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon disulfide . The reaction conditions include maintaining a controlled temperature to ensure the selective bromination of the acetophenone derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
化学反応の分析
Types of Reactions: 2,3,6-Trifluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of trifluorophenylacetic acid or other oxidized products.
Reduction: Formation of trifluorophenylethanol or other reduced products.
科学的研究の応用
2,3,6-Trifluorophenacyl bromide has several scientific research applications, including:
Organic synthesis:
Medicinal chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, particularly those requiring trifluoromethyl groups for enhanced bioactivity.
Material science: It is used in the preparation of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Analytical chemistry: It is used as a derivatizing agent for the analysis of various compounds by techniques such as gas chromatography and mass spectrometry.
作用機序
The mechanism of action of 2,3,6-trifluorophenacyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be readily displaced by nucleophiles, making it a versatile reagent in organic synthesis. The trifluorophenyl group imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules.
類似化合物との比較
- 2,4,6-Trifluorophenacyl bromide
- 2,3,5-Trifluorophenacyl bromide
- 2,3,6-Trifluorophenacyl chloride
Comparison: 2,3,6-Trifluorophenacyl bromide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which affects its reactivity and the types of reactions it can undergo. Compared to other trifluorophenacyl derivatives, it offers distinct electronic properties and steric effects, making it suitable for specific synthetic applications where these properties are desired .
特性
IUPAC Name |
2-bromo-1-(2,3,6-trifluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDMYLKOXLOJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269664 | |
| Record name | 2-Bromo-1-(2,3,6-trifluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-81-8 | |
| Record name | 2-Bromo-1-(2,3,6-trifluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2,3,6-trifluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






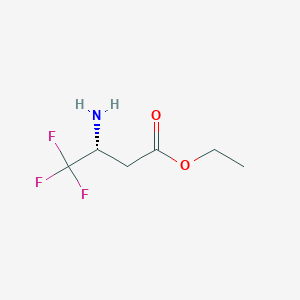
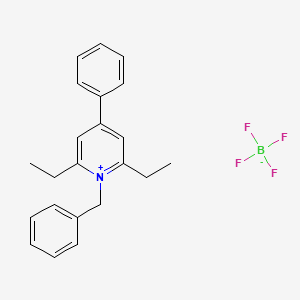

![2,6-Diethyl-4-phenyl-1-[3-(trifluoromethyl)benzyl]pyridinium tetrafluoroborate](/img/structure/B3043517.png)
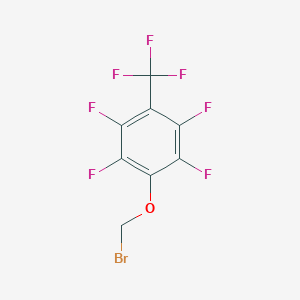
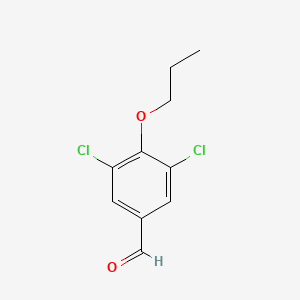

![1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B3043527.png)
